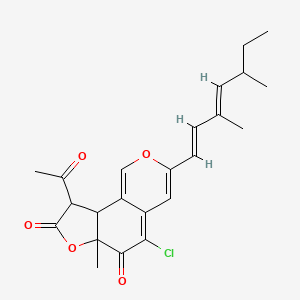

Isochromophilone Ib

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H25ClO5 |

|---|---|

Molecular Weight |

416.9 g/mol |

IUPAC Name |

9-acetyl-5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-6a-methyl-9,9a-dihydrofuro[2,3-h]isochromene-6,8-dione |

InChI |

InChI=1S/C23H25ClO5/c1-6-12(2)9-13(3)7-8-15-10-16-17(11-28-15)19-18(14(4)25)22(27)29-23(19,5)21(26)20(16)24/h7-12,18-19H,6H2,1-5H3/b8-7+,13-9+ |

InChI Key |

BFKHRJFETIBYAU-NJHPPEEMSA-N |

Isomeric SMILES |

CCC(C)/C=C(\C)/C=C/C1=CC2=C(C(=O)C3(C(C2=CO1)C(C(=O)O3)C(=O)C)C)Cl |

Canonical SMILES |

CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C3(C(C2=CO1)C(C(=O)O3)C(=O)C)C)Cl |

Synonyms |

isochromophilone I isochromophilone Ia isochromophilone I |

Origin of Product |

United States |

Isolation, Cultivation, and Strain Characterization for Isochromophilone Ib Production

Microbial Producers of Isochromophilone Ib

Several fungal species have been identified as producers of isochromophilones, including this compound. These microorganisms are often found in unique ecological niches, contributing to their capacity to synthesize a diverse array of bioactive compounds.

Fungal Sources: Penicillium sclerotiorum HY5

A significant producer of this compound is the fungal strain Penicillium sclerotiorum HY5. frontiersin.orgnih.gov This strain has been a subject of scientific investigation due to its ability to produce a variety of azaphilone compounds. The identification of P. sclerotiorum HY5 as a source of this compound has been confirmed through spectroscopic analysis of its metabolites. frontiersin.orgnih.gov

Other Documented Producers (e.g., Penicillium multicolor FO-2338)

Another notable producer of isochromophilones is Penicillium multicolor FO-2338. nih.govnih.govdoi.org This soil-derived fungus was one of the first identified sources of novel isochromophilones. nih.gov While initially recognized for producing Isochromophilones I and II, the metabolic profile of P. multicolor and related species suggests a broader capacity for synthesizing a range of azaphilone derivatives. nih.govwikipedia.org

Table 1: Documented Fungal Producers of Isochromophilones

| Fungal Strain | Notable Isochromophilones Produced | Reference |

|---|---|---|

| Penicillium sclerotiorum HY5 | Isochromophilone I (isomer), this compound | frontiersin.orgnih.gov |

| Penicillium multicolor FO-2338 | Isochromophilone I, Isochromophilone II | nih.govnih.govdoi.org |

Geographical Origin and Ecological Niche of Producer Strains (e.g., mangrove environments)

The geographical origin and ecological niche of these fungal strains are critical factors influencing their metabolic output. Penicillium sclerotiorum HY5 was isolated from a mangrove sample collected from the coastal marine habitats of the South China Sea in Haikou, China. frontiersin.orgnih.gov Mangrove ecosystems are characterized by high salinity, hypoxia, and high humidity, which may drive the evolution of unique metabolic pathways in the resident microorganisms. frontiersin.orgnih.gov The genus Penicillium is commonly found in both terrestrial and marine environments, where its members play a crucial role as decomposers. nih.gov The intertidal zones of mangrove forests, in particular, harbor a diverse community of fungi adapted to these challenging conditions. nih.govukm.mynih.gov In contrast, Penicillium multicolor FO-2338 was originally isolated from a soil fungus, indicating the broader distribution of isochromophilone-producing fungi in various terrestrial environments. nih.gov

Fermentation and Culture Optimization Strategies

The production of this compound is highly dependent on the conditions under which the producing fungus is cultivated. Optimization of fermentation parameters is a key strategy to enhance the yield of this target metabolite.

Culture Media Composition and Nutritional Factors

The composition of the culture medium provides the essential nutrients for fungal growth and secondary metabolite production. For Penicillium sclerotiorum HY5, a potato dextrose water (PDW) medium has been utilized for both seed culture and large-scale fermentation. frontiersin.orgnih.gov The nutritional components of the medium, including carbon and nitrogen sources, are critical for directing the fungal metabolism towards the synthesis of azaphilones. Optimization studies on other Penicillium species for the production of related compounds have shown that factors such as the concentration of corn meal and yeast extract can significantly influence the final product yield.

Physicochemical Parameters for Enhanced Metabolite Production (e.g., temperature, agitation, salinity)

Physicochemical parameters of the fermentation process play a pivotal role in maximizing the production of this compound. For the cultivation of P. sclerotiorum HY5, specific conditions have been established. frontiersin.orgnih.gov The fermentation is carried out at a temperature of 28°C with agitation on a rotary shaker at 175 rpm. frontiersin.orgnih.gov A notable aspect of the culture medium for this mangrove-derived fungus is the inclusion of 3% salinity, which mimics its natural high-salt environment. frontiersin.orgnih.gov The fermentation is conducted over an extended period of 30 days to allow for sufficient accumulation of the secondary metabolites. frontiersin.orgnih.gov Research on other fungal fermentations has demonstrated that parameters such as pH and dissolved oxygen levels are also crucial variables that can be optimized to improve the production of target compounds.

Table 2: Fermentation Parameters for Isochromophilone Production by Penicillium sclerotiorum HY5

| Parameter | Condition | Reference |

|---|---|---|

| Culture Medium | Potato Dextrose Water (PDW) | frontiersin.orgnih.gov |

| Temperature | 28°C | frontiersin.orgnih.gov |

| Agitation | 175 rpm | frontiersin.orgnih.gov |

| Salinity | 3% | frontiersin.orgnih.gov |

| Fermentation Time | 30 days | frontiersin.orgnih.gov |

Information on the Chemical Compound “this compound” Remains Elusive in Scientific Literature

Despite a thorough search of scientific databases and literature, information regarding the specific chemical compound “this compound” is not available. As a result, the generation of a detailed article focusing on its isolation, production scalability, and purification methodologies cannot be fulfilled at this time.

Extensive searches have yielded information on a class of related fungal metabolites known as isochromophilones, including well-documented variants such as Isochromophilone I, II, IV, VI, VII, VIII, and IX, which are typically isolated from various species of Penicillium fungi. nih.govnih.govresearchgate.netresearchgate.netdoi.org These compounds are part of a broader group of azaphilone polyketides and are studied for their diverse biological activities. nih.govdoi.org

Standard methodologies for the broader isochromophilone class involve well-established protocols for production and purification. Fungal strains, such as Penicillium multicolor, are cultivated in liquid fermentation cultures. nih.gov The active compounds are then extracted from the culture broth and mycelia using various organic solvents. Purification is typically achieved through a series of chromatographic techniques. These methods commonly include silica gel column chromatography for initial separation, followed by size-exclusion chromatography on resins like Sephadex LH-20, and a final polishing step using high-performance liquid chromatography (HPLC) to obtain the pure compounds. doi.org

Without primary research data on "this compound," it is not possible to provide specific details on its production scalability, precise solvent extraction techniques, or the exact parameters for its chromatographic separation as requested in the article outline. The scientific community relies on published, peer-reviewed data to ensure accuracy, and such data for "this compound" is currently absent from the available resources.

Extraction and Purification Methodologies

Chromatographic Separation Protocols

Octadecylsilyl (ODS) Column Chromatography

The purification of this compound, as part of a mixture of related azaphilone compounds from the crude extract of the mangrove-derived fungus Penicillium sclerotiorum HY5, involves a multi-step chromatographic process culminating in separation by reverse-phase high-performance liquid chromatography (HPLC). While the initial fractionation of the crude extract is performed using silica gel and Sephadex LH-20 column chromatography, the final purification step that yields this compound utilizes technology equivalent to ODS column chromatography. nih.gov

In the documented isolation procedure, a specific fraction (Fr. 2311) obtained from prior chromatographic steps was subjected to semipreparative HPLC. This technique commonly employs a stationary phase consisting of octadecyl-carbon chains bonded to silica gel (C18), which is a form of ODS. The separation is achieved based on the differential partitioning of the compounds between the non-polar stationary phase and a polar mobile phase. nih.gov

For the isolation of the compound mixture containing this compound (referred to as compound 7, a mixture of isomers Ia and Ib), a specific isocratic elution system was used. nih.gov The parameters for this final purification step are detailed in the table below.

| Parameter | Specification |

|---|---|

| Chromatography Type | Semipreparative High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Reverse-Phase C18 (ODS) |

| Mobile Phase | Methanol (MeOH) and Water (H₂O) with 0.1% Trifluoroacetic Acid (TFA) |

| Elution Mode | Isocratic |

| Solvent Composition | 75% Methanol in Water (v/v) |

This specific application of reverse-phase HPLC with an ODS stationary phase was critical for resolving the complex mixture of azaphilones and obtaining this compound in a state suitable for further characterization. nih.gov

Purity Assessment for Research Applications

Following isolation, the structural integrity and purity of a compound are paramount for its use in any research application, such as biological activity screening. For this compound and its co-isolated compounds, purity and structural identity were confirmed using a combination of high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These methods are standard in chemical analysis for providing unambiguous structural elucidation and a high degree of confidence in the purity of the sample. nih.govnih.gov

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental formula of the compound. The deviation of the measured mass from the calculated mass for a proposed formula is typically in the range of parts per million (ppm), offering strong evidence for the compound's identity and, by extension, its purity from components with different elemental compositions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (such as COSY, HSQC, and HMBC) NMR experiments were used to elucidate the complete chemical structure of the isolated compounds. nih.govnih.gov The purity of the sample is inferred from the ¹H NMR spectrum, where the absence of significant unassignable signals suggests a high level of purity. The precise chemical shifts, coupling constants, and correlations observed in 2D NMR spectra confirm the atomic connectivity and stereochemistry, ensuring the compound is the correct isomer and free from structurally similar impurities.

In the case of the research conducted on Penicillium sclerotiorum HY5, the structures of all isolated compounds, including the known Isochromophilone I (7a/7b), were confirmed by these spectroscopic methods by comparing the acquired data with established literature values. nih.gov

| Analytical Technique | Purpose in Purity Assessment |

|---|---|

| High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) | Confirms elemental composition and molecular weight, indicating purity from compounds with different formulas. |

| 1D Nuclear Magnetic Resonance (¹H, ¹³C NMR) | Provides a fingerprint of the molecule. The absence of extraneous peaks in the ¹H spectrum is a strong indicator of high purity. |

| 2D Nuclear Magnetic Resonance (COSY, HSQC, HMBC NMR) | Confirms the specific isomeric structure and atomic connectivity, ensuring purity from structural isomers and related impurities. |

Elucidation of Isochromophilone Ib Structure and Stereochemistry

Spectroscopic Characterization Methods

Spectroscopic methods play a crucial role in determining the planar structure and relative and absolute configurations of complex natural products like Isochromophilone Ib.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D NMR data)

NMR spectroscopy, including both 1D (¹H and ¹³C NMR) and 2D techniques (such as COSY, HSQC, HMBC, and NOESY), is fundamental for mapping the carbon-carbon and carbon-hydrogen frameworks and identifying functional groups within the molecule. Analysis of chemical shifts, coupling constants, and correlations observed in 2D NMR spectra provides detailed information about the connectivity of atoms. Comparing the NMR data of this compound with those of known azaphilones aids in identifying the core azaphilone skeleton and the nature of the attached side chains. frontiersin.orgnih.gov

While specific detailed NMR data (like tables of chemical shifts and coupling constants) for this compound were not directly available in the search results, the literature indicates that its structure was identified by comparing its NMR data with previously reported data for this compound and Ia. frontiersin.orgnih.gov Studies on related azaphilones from Penicillium sclerotiorum provide examples of the type of NMR data acquired, including ¹H and ¹³C NMR shifts in deuterated solvents like chloroform-d. frontiersin.orgnih.gov

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

HRESIMS is used to determine the accurate molecular weight and elemental composition of this compound. This technique provides a high-precision measurement of the mass-to-charge ratio ([M+H]⁺ or other adduct ions), allowing for the confident assignment of the molecular formula. The presence of a chlorine atom in this compound is typically confirmed by the characteristic isotopic pattern observed in the mass spectrum, specifically the [M+H]⁺ : [M+H+2]⁺ ratio of approximately 3:1 due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. frontiersin.orgnih.gov

For related azaphilones like isochromophilone H, HRESIMS data such as m/z 463.1892 [M+H]⁺ (calculated for C₂₅H₃₁O₆Cl, 463.1882) have been reported, confirming their molecular formulas including the chlorine atom. frontiersin.orgnih.gov

Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

ECD spectroscopy is a powerful tool for assigning the absolute configuration of chiral molecules, particularly those with suitable chromophores like the azaphilone core. By comparing the experimental ECD spectrum of this compound with calculated ECD spectra or with the known ECD data of structurally related compounds with established absolute configurations, the stereochemistry at chiral centers can be determined. frontiersin.orgnih.gov

Studies on other azaphilones isolated alongside this compound have utilized ECD data for absolute configuration assignment. For instance, the ECD spectrum of isochromophilone J showed Cotton effects at specific wavelengths, indicating the absolute configuration at C-7 was S. frontiersin.org This highlights the importance of ECD in establishing the three-dimensional structure.

Comparative Analysis with Known Azaphilones and Related Natural Products

Comparing the spectroscopic data and structural features of this compound with those of known azaphilones and related natural products is a critical step in its identification and structural elucidation. This comparative approach helps in recognizing the conserved azaphilone skeleton and identifying variations in substitution patterns and side-chain structures. This compound is often discussed in the context of other isochromophilones and azaphilones isolated from the same fungal source, such as Penicillium sclerotiorum. frontiersin.orgnih.govresearchgate.net Comparing NMR data with previously reported values for this compound and Ia was key to their identification. frontiersin.orgnih.gov This suggests a close structural relationship and potentially shared biosynthetic pathways with other members of the azaphilone family.

Stereochemical Assignment Challenges and Resolutions (e.g., C-13 in side chain, E/Z isomers)

Assigning the full stereochemistry of azaphilones like this compound can present challenges due to the presence of multiple chiral centers and potentially flexible side chains with double bonds that can exist as E or Z isomers. frontiersin.orgnih.govresearchgate.netresearchgate.net

One specific challenge mentioned in the context of related azaphilones is the determination of the configuration of double bonds in the side chain, such as those involving carbons analogous to C-9 to C-13. frontiersin.org The presence of E/Z isomerism around these double bonds can lead to the isolation of mixtures of isomers, as observed for several azaphilones, including isochromophilone I (7a/7b, corresponding to Ib/Ia) and isochromophilone H (1a/1b). frontiersin.orgnih.govresearchgate.net These isomers may be difficult to separate and characterize individually.

Resolution of these stereochemical challenges often involves detailed analysis of NOESY NMR correlations, which provide information about spatial proximity between protons. frontiersin.org By observing NOESY correlations across double bonds or between protons on adjacent chiral centers, the relative configuration and the geometry of double bonds can be assigned. frontiersin.org For instance, NOESY correlations of H-9/17-CH₃ and H-10/H-12 were used to confirm the E/Z isomerism in isochromophilone H. frontiersin.org Additionally, as mentioned earlier, ECD spectroscopy is crucial for determining the absolute configuration of the entire molecule. frontiersin.orgnih.gov In some cases, comparison of experimental ECD data with calculated spectra for different possible stereoisomers is necessary to definitively assign the absolute configuration.

The isolation of this compound as part of a mixture of E/Z isomers highlights the complexity of working with these natural products and the need for comprehensive spectroscopic analysis to fully elucidate their structures and stereochemistry. frontiersin.orgnih.govresearchgate.net

Biosynthetic Pathways and Precursors of Isochromophilone Ib

Proposed Polyketide Biosynthesis for Azaphilones

The biosynthesis of azaphilones generally involves polyketide synthesis, and sometimes includes elements of fatty acid synthesis or mixed polyketide-amino acid pathways. rsc.org A common theme in azaphilone biosynthesis is the assembly of a polyketide chain by a nonreducing polyketide synthase (nrPKS). nih.gov This process often begins with a starter unit, typically derived from acetyl-CoA or propionyl-CoA, which is iteratively extended by malonyl-CoA or methylmalonyl-CoA units. wikipedia.org The chain elongation is followed by cyclization and further modifications. rsc.orgwikipedia.org

In some azaphilones, the biosynthesis involves the collaboration of both highly reducing polyketide synthases (hrPKS) and nonreducing polyketide synthases (nrPKS). acs.orgresearchgate.net The hrPKS can produce a reduced linear polyketide that primes the nrPKS for further elongation. acs.orgresearchgate.net Alternatively, a convergent scheme might be employed where the hrPKS product acylates a free pyranoquinone intermediate. acs.org

A proposed unified biosynthetic pathway for Monascus azaphilones, which share the core azaphilone structure, suggests that the azaphilone polyketide is synthesized by an nrPKS with a reductive release domain. rsc.org Cyclization of the pyran ring is thought to occur via hydroxylation-mediated dearomatization of a benzaldehyde (B42025) intermediate. rsc.org

Enzymatic and Genetic Basis of Isochromophilone Ib Formation

The formation of azaphilones, including this compound, is catalyzed by a suite of enzymes encoded within biosynthetic gene clusters (BGCs). researchgate.netnih.gov Polyketide synthases (PKSs) are central to this process, assembling the carbon backbone. researchgate.netwikipedia.org Specifically, nonreducing PKSs (nrPKSs) play a key role in forming the core azaphilone structure. nih.govacs.org

Studies on the biosynthesis of Monascus azaphilone pigments (MonAzPs), which serve as a model for fungal azaphilone biosynthesis, have identified a minimal set of conserved biosynthetic genes encoding putative catalytic enzymes. nih.gov For instance, the nrPKS MrPigA in Monascus ruber is responsible for assembling a hexaketide intermediate. nih.gov This enzyme contains domains such as a starter unit acyl carrier protein transacylase (SAT), ketoacyl synthase (KS), acyltransferase (AT), methyltransferase (MT), and a reductive release (R) domain. nih.govmdpi.com The MT domain can perform C-methylation, and the product template (PT) domain mediates cyclization. nih.gov A ketoreductase, like MrPigC, can then reduce a carbonyl group in an intermediate. nih.govrsc.org Other enzymes, such as monooxygenases (e.g., MrPigN), are involved in hydroxylation and pyran ring formation. nih.gov

While specific enzymes solely responsible for this compound formation are not as extensively documented as those for well-studied azaphilones like the MonAzPs, the general enzymatic logic involving PKSs, reductases, cyclases, and modifying enzymes is expected to apply. Biosynthetic gene clusters for azaphilones, including those from Penicillium sclerotiorum (a known producer of isochromophilones), have been explored, revealing genes encoding hrPKS and nrPKS enzymes, as well as other tailoring enzymes like halogenases. nih.govresearchgate.net

Key Biosynthetic Intermediates and Branching Points

The biosynthesis of azaphilones proceeds through a series of intermediates. A common intermediate in some azaphilone pathways is a polyketide chain assembled by PKSs. nih.govacs.org For instance, in Monascus species, a hexaketide intermediate is formed by the nrPKS MrPigA. nih.gov This can be followed by the formation of a reactive benzaldehyde intermediate. nih.govrsc.org

Branching points in azaphilone biosynthesis can lead to structural diversity. For example, the benzaldehyde intermediate can be acted upon by different enzymes, leading to various downstream products. nih.govrsc.org The regioselectivity of cyclization and the action of tailoring enzymes like reductases, oxygenases, and methyltransferases at different stages contribute to the variety of azaphilone structures observed. rsc.orgnih.gov While specific intermediates for this compound are not detailed in the provided context, it is understood to arise from a pathway involving characteristic azaphilone intermediates. frontiersin.org

Stereospecificity in Biosynthesis (e.g., C-13 S-configuration)

Stereochemistry is a critical aspect of natural product biosynthesis, and azaphilone formation involves several chiral centers. nih.govnih.gov For azaphilones possessing a branched aliphatic side chain, the absolute configuration at specific carbons is often conserved due to the stereospecific nature of the biosynthetic enzymes. frontiersin.orgnih.govmdpi.com

Regarding the C-13 position in the aliphatic side chain of certain azaphilones, including those structurally related to isochromophilones, the absolute configuration is frequently reported as S. frontiersin.orgnih.govnih.govmdpi.com This stereospecificity is attributed to the common biosynthetic pathway of this side chain. frontiersin.orgnih.govnih.gov For example, studies on azaphilones from Penicillium sclerotiorum have assigned the C-13 configuration as S based on biosynthetic considerations and spectroscopic analysis. frontiersin.orgnih.govnih.govmdpi.com Other chiral centers in the azaphilone core, such as C-7, C-8, and C-8a, also exhibit specific stereoconfigurations determined by enzymatic control during biosynthesis. nih.govnih.govuni-hannover.de

Exploration of Biosynthetic Gene Clusters

The genes responsible for azaphilone biosynthesis are typically clustered together in fungal genomes. researchgate.netnih.govexlibrisgroup.com The exploration of these biosynthetic gene clusters (BGCs) has been instrumental in understanding the enzymatic and genetic basis of azaphilone production. researchgate.netnih.govmdpi.com

Comparative genomic studies of azaphilone BGCs from different fungal species, such as Monascus, Aspergillus, and Penicillium, have revealed conserved core genes, including those encoding PKSs, and variations in gene organization and content that contribute to structural diversity. nih.govmdpi.com For instance, the minimal set of Monascus azaphilone biosynthetic genes is highly conserved across various host organisms, although the cluster organization can differ. nih.gov

Research on Penicillium sclerotiorum, a producer of isochromophilones, has led to the identification of a putative azaphilone biosynthesis gene cluster containing genes for hrPKS, nrPKS, and other enzymes like halogenases. nih.govresearchgate.net These studies often involve techniques like gene knockout, heterologous expression, and bioinformatic analysis to confirm gene function and elucidate the biosynthetic pathway. nih.govmdpi.comnih.govnih.gov The exploration of these BGCs provides a foundation for understanding the biosynthesis of specific compounds like this compound and offers potential for metabolic engineering to produce novel or modified azaphilones. nih.govnih.gov

Structure Activity Relationship Sar Investigations of Isochromophilone Ib

Influence of Core Azaphilone Skeleton Modifications

The core azaphilone skeleton is a defining feature of this class of compounds and plays a significant role in their biological activities. The pyranoquinone bicyclic core provides a rigid framework to which various substituents are attached. researchgate.netfrontiersin.org Modifications to this core structure, such as alterations in the chromane-quinone methide structure, can lead to derivatives with diversified activities. frontiersin.org While specific detailed SAR data focusing solely on core modifications of isochromophilone Ib are limited in the provided context, broader studies on azaphilones indicate that the integrity and substitution pattern of the isochromene core are critical for their biological profiles, including enzyme inhibition, antimicrobial, and cytotoxic effects. researchgate.netnih.gov

Role of Side Chain Structure and Stereochemistry (e.g., C-13 stereogenic carbon, E/Z isomers)

The side chain attached to the azaphilone core is another crucial element influencing biological activity. In this compound, this is a 3,5-dimethyl-1,3-heptadienyl chain. ontosight.ai The structure and stereochemistry of this side chain, particularly at stereogenic centers like C-13 and the geometry of double bonds (E/Z isomers), can significantly impact how the molecule interacts with biological targets. frontiersin.org

Studies on related azaphilones, such as isochromophilone H and I, have highlighted the importance of E/Z isomerism in the side chain for biological activity, such as phytotoxicity. frontiersin.orgnih.govresearchgate.net For instance, pairs of E/Z isomers have been isolated and shown to exhibit varying levels of activity. frontiersin.orgnih.govresearchgate.net The stereogenic carbon at C-13 in the side chain moiety of this type of azaphilone is typically established as S, suggesting a shared biosynthetic pathway. frontiersin.org Differences in the NMR data related to the side chain, particularly around the double bonds, indicate the presence of E and Z isomers. frontiersin.org Geometric isomerism around double bonds occurs because rotation is restricted, leading to different spatial arrangements of substituents. ibchem.commasterorganicchemistry.com

While specific quantitative data comparing the activities of E/Z isomers or different C-13 stereochemistries of this compound are not explicitly detailed, the isolation and evaluation of such isomers in related azaphilones underscore the importance of these structural nuances in determining biological effects. frontiersin.orgnih.govresearchgate.net

Impact of Substituents on Biological Activity (e.g., chlorination)

The presence and nature of substituents on the azaphilone core and side chain are key determinants of biological activity. This compound contains a chloro substituent. ontosight.ai Halogenation, particularly chlorination, is a common modification in natural products and can significantly alter their biological properties. anu.edu.auresearchgate.net

Research on chlorinated azaphilones has demonstrated their cytotoxic activities. frontiersin.org For example, novel chlorinated azaphilones have been isolated and evaluated for cytotoxicity against cancer cell lines, showing significant activity. frontiersin.org Comparisons with non-chlorinated analogues can provide insights into the specific contribution of the chlorine atom to the observed activity. frontiersin.org While direct comparative data for chlorinated versus non-chlorinated this compound were not found, studies on other azaphilones indicate that halogenation can influence activity. anu.edu.auresearchgate.netnih.gov The position of halogenation can also be important for activity. researchgate.net

Computational Approaches in SAR Analysis

Computational methods are increasingly valuable tools in SAR analysis, complementing experimental studies. oncodesign-services.comuni-bonn.de These approaches utilize the relationship between chemical structure and biological activity to predict the properties of new compounds and guide the design of analogues. oncodesign-services.comcollaborativedrug.com

Specific computational SAR techniques include molecular modeling and Quantitative Structure-Activity Relationship (QSAR) modeling. oncodesign-services.com Molecular modeling helps visualize and understand how molecules interact with their biological targets in three dimensions. oncodesign-services.com QSAR models use mathematical relationships to correlate structural features with biological activity, often employing machine learning algorithms. oncodesign-services.comcollaborativedrug.com These models can be built using data from experimental SAR studies and used to predict the activity of virtual compounds, aiding in lead optimization and identifying promising candidates. oncodesign-services.comuni-bonn.decollaborativedrug.com Computational approaches can also be used to analyze SAR information in high-throughput screening data and explore SAR transfer between different compound series or targets. nih.govdovepress.comnih.gov

While the provided information does not detail specific computational studies on this compound, the general application of these methods to azaphilones and other bioactive compounds suggests their potential utility in further elucidating the SAR of this compound. oncodesign-services.comuni-bonn.denih.gov

Synthetic Approaches and Chemical Derivatization of Isochromophilone Ib

Total Synthesis Strategies for Isochromophilone Ib and Related Azaphilones

Total synthesis of complex natural products like this compound typically involves constructing the molecule from simpler, readily available precursors through a series of controlled chemical reactions. While specific detailed total synthesis routes for this compound itself are not extensively detailed in the provided search results, information on the synthesis of related azaphilones and general synthetic methodologies employed in this class of compounds can be discussed.

Retrosynthetic Analysis Considerations

Retrosynthetic analysis is a crucial step in planning the total synthesis of a complex molecule. It involves working backward from the target molecule to simpler starting materials by mentally breaking chemical bonds using known reactions in reverse (transforms). nih.govyoutube.com For azaphilones like this compound, retrosynthetic analysis would likely focus on disconnecting key bonds in the polycyclic system and the attached side chain. Considerations would include the stereochemistry of multiple chiral centers and the presence of sensitive functional groups like the pyranoquinone core and the chlorinated stereocenter. mycocentral.eu Analyzing the structure suggests potential disconnections that could lead back to simpler building blocks, such as substituted phenols or polyketide-like precursors, which are common in the biosynthesis of these compounds. youtube.com The complex side chain with its conjugated diene system and chiral center also requires careful planning for its construction and attachment.

Key Chemical Transformations

The synthesis of azaphilones and their analogues frequently utilizes established organic reactions to construct the core scaffold and append side chains. Based on the literature, key chemical transformations employed in the synthesis of isochromophilone analogues from precursors like sclerotiorin (B1681566) include Wittig reactions and aldol (B89426) condensation. jst.go.jpjst.go.jp

Wittig Reaction: The Wittig reaction is a versatile method for the formation of carbon-carbon double bonds (alkenes) by reacting an aldehyde or ketone with a phosphorus ylide. libretexts.org This reaction is particularly useful for precisely controlling the position of the double bond. libretexts.org In the context of azaphilone synthesis, Wittig reactions could be employed to construct the polyene side chain.

Aldol Condensation: Aldol condensation involves the reaction between an enolate ion (derived from an aldehyde or ketone) and another carbonyl compound to form a β-hydroxy carbonyl compound (an aldol), which can then undergo dehydration to form an α,β-unsaturated carbonyl compound. purechemistry.org This reaction is fundamental for forming new carbon-carbon bonds and building up carbon skeletons. purechemistry.org Aldol condensation, including directed or crossed variants, can be applied in constructing the fused ring system or incorporating specific carbonyl functionalities within the azaphilone core. nih.govpurechemistry.orgresearchgate.net

Other transformations commonly used in complex natural product synthesis and potentially applicable to azaphilones might include Michael additions, cyclization reactions, functional group interconversions (e.g., oxidation, reduction), and potentially transition-metal catalyzed coupling reactions for assembling different molecular fragments. nih.govmdpi.com

Semisynthetic Modifications for Analog Generation

Semisynthesis involves using a naturally occurring compound as a starting material and chemically modifying it to produce analogues. This approach can be more efficient than total synthesis for generating a series of related compounds, especially when the natural product is available in reasonable quantities. For this compound, semisynthetic strategies could involve chemical transformations of the isolated compound or a closely related azaphilone precursor (such as sclerotiorin, which has been used to synthesize isochromophilone analogues) to alter specific functional groups or the side chain. jst.go.jpjst.go.jp This allows for targeted modifications to explore the impact of structural changes on biological activity.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the power of chemical reactions with the selectivity and efficiency of enzymatic transformations. This approach can be particularly advantageous for creating complex molecules with multiple chiral centers, as enzymes can catalyze reactions with high stereo- and regioselectivity under mild conditions. researchgate.netuq.edu.aumdpi.comnih.govnih.gov While specific examples of chemoenzymatic synthesis directly applied to this compound were not found in the provided results, chemoenzymatic methods have been explored for the synthesis of other complex natural products and could potentially be developed for azaphilones. uq.edu.aumdpi.comnih.govnih.gov This might involve using enzymes to catalyze specific steps like selective oxidations, reductions, or glycosylation reactions on a chemically synthesized intermediate or a naturally derived precursor.

Derivatization for Enhanced Bioactivity or Specificity

Chemical derivatization of this compound involves introducing new functional groups or modifying existing ones to potentially enhance its biological activity, alter its specificity towards a particular target, improve its pharmacokinetic properties, or attach probes for research. researchgate.net This can involve reactions such as esterification, amidation, ether formation, halogenation, or conjugation with other molecules. For instance, modifying the hydroxyl groups, carbonyls, or the side chain could lead to analogues with altered solubility, stability, or binding affinity to biological targets. The synthesis of isochromophilone analogues from sclerotiorin using Wittig and aldol reactions, as mentioned earlier, represents a form of derivatization aimed at generating compounds with potentially different biological activities. jst.go.jpjst.go.jp

Synthesis of Isotopically Labeled this compound for Research Probes

Isotopically labeled compounds, where specific atoms (e.g., carbon, hydrogen) are replaced by their heavier isotopes (e.g., ¹³C, ²H, ¹⁴C), are invaluable tools in research. imreblank.chimist.ma They are used as internal standards in quantitative analysis (e.g., isotope dilution assays), for tracing metabolic pathways, studying reaction mechanisms, and in spectroscopic studies (e.g., NMR, MS). imreblank.chimist.maisotope.com The synthesis of isotopically labeled this compound would likely involve incorporating the desired isotope at a specific position during the total synthesis or semisynthesis. This requires access to isotopically labeled building blocks or reagents and synthetic routes that allow for the introduction of the label at a controlled position without significant loss or scrambling of the isotope. imreblank.chimist.ma For example, using a precursor with a ¹³C-labeled carbon atom in a key coupling reaction could result in this compound labeled at a specific position.

Analytical Methodologies for Research and Quantification

Chromatographic Methods for Detection and Quantification in Research Samples

Chromatographic techniques are fundamental for separating Isochromophilone Ib from other compounds present in crude extracts or fractions obtained during the isolation process. They are also essential for quantifying the amount of this compound in a sample.

HPLC-UV/PDA Analysis

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Photodiode Array (PDA) detection is a widely used method for the analysis of compounds that absorb UV-Vis light. scioninstruments.com this compound, being an azaphilone, contains conjugated double bonds and chromophoric groups that absorb in the UV-Vis region, making it amenable to detection by UV/PDA detectors. researchgate.net

HPLC-UV/PDA allows for the separation of this compound based on its interaction with a stationary phase and a mobile phase. The UV or PDA detector then measures the absorbance of the eluting compounds at specific wavelengths or across a range of wavelengths, providing a chromatogram with peaks corresponding to different components. scioninstruments.comtno.nl PDA detection is particularly useful as it captures the full UV-Vis spectrum of each eluting compound, aiding in peak identification and purity assessment by comparing spectra at different points across a peak. scioninstruments.comtno.nlshimadzu.com

Research involving isochromophilones, including Isochromophilone I (which includes Ib as a synonym), has utilized semi-preparative HPLC with UV detection for purification purposes, indicating the suitability of this method for isolating sufficient quantities for further analysis. nih.gov

HPLC-Mass Spectrometry (LC-MS) for Targeted Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. ub.edubruker.com LC-MS is invaluable for the targeted analysis of this compound in complex research samples. It provides molecular weight information, which is crucial for confirming the presence of the compound, and can offer structural insights through fragmentation patterns in tandem MS (LC-MS/MS). ub.edunih.govmdpi.com

LC-MS is particularly useful for analyzing non-volatile or thermally labile compounds like many natural products. thermofisher.com The mass spectrometer detects compounds based on their mass-to-charge ratio (m/z), offering high specificity even for compounds that may co-elute chromatographically. ub.edu High-resolution LC-MS (LC-HRMS) can provide accurate mass measurements, allowing for the determination of elemental composition. ub.edu Studies on azaphilones, including isochromophilones, have employed high-resolution electrospray ionization mass spectroscopy (HRESIMS) for structural elucidation. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is typically used for the analysis of volatile or semi-volatile compounds. nih.govboku.ac.at While this compound itself may not be sufficiently volatile for direct GC analysis, GC-MS can be applied if the compound can be converted into a volatile derivative through chemical modification (derivatization). boku.ac.at Derivatization can enhance volatility, thermal stability, and detector response.

GC-MS is a sensitive technique often used in metabolomics and the analysis of lipophilic extractives. nih.govboku.ac.atnih.gov The mass spectrometer in GC-MS provides fragmentation patterns that can be compared to spectral libraries for compound identification. boku.ac.at While direct application to this compound might be limited without derivatization, GC-MS is a standard tool in natural product research for analyzing a wide range of compounds, including some terpenes and fatty acid derivatives which might co-occur with isochromophilones in certain extracts. boku.ac.at

Spectroscopic Methods for Identification and Purity Assessment

Spectroscopic methods are essential for the definitive identification and structural characterization of isolated this compound, as well as for assessing its purity.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1D and 2D NMR techniques (such as ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC), provides detailed information about the carbon-hydrogen framework and connectivity within the molecule. creative-biostructure.comibalchemy.comiitianacademy.com Comparison of NMR data with reported values for this compound or related compounds is a primary method for structural confirmation. researchgate.netnih.gov

Mass Spectrometry (MS), often coupled with chromatography (LC-MS, GC-MS), provides molecular weight information and fragmentation patterns that are unique to a compound's structure. ub.educreative-biostructure.comox.ac.uk High-resolution MS provides accurate mass, aiding in determining the elemental formula. researchgate.netnih.govub.edu

Infrared (IR) spectroscopy provides information about the functional groups present in the molecule based on characteristic vibrational frequencies. creative-biostructure.comiitianacademy.comlehigh.edu UV-Vis spectroscopy, as discussed in the context of HPLC-UV/PDA, is used to study electronic transitions and confirm the presence of chromophores. creative-biostructure.comlehigh.edu Electronic Circular Dichroism (ECD) data can be used to determine the absolute configuration of chiral centers within the molecule. researchgate.netnih.gov

The combination of data from these spectroscopic techniques is typically required for the unambiguous identification and full structural elucidation of a natural product like this compound. creative-biostructure.comox.ac.uk

Bioanalytical Methods for Activity Screening in Research

In the context of natural product research, bioanalytical methods are employed to screen extracts, fractions, or isolated compounds like this compound for specific biological activities. These methods are crucial for activity-guided isolation and for understanding the potential effects of the compound.

For example, research on isochromophilones has included screening for phytotoxicity against weeds, utilizing methods that assess effects on seed germination and seedling growth. researchgate.netfrontiersin.orgresearchgate.net Other reported biological activities for azaphilones from Penicillium species include antimicrobial, antiviral, anti-inflammatory, antioxidant, cytotoxic, hypoglycemic, and nematocidal activities. frontiersin.org Bioanalytical screening methods for these activities can involve various in vitro assays, such as cell-based assays, enzyme inhibition assays, or antimicrobial susceptibility testing (e.g., diffusion or dilution assays). nih.govunimas.mycore.ac.uk These methods help researchers identify which fractions or compounds are responsible for observed biological effects, guiding further isolation and characterization efforts.

Standardization of Analytical Procedures in Natural Product Research

Standardization of analytical procedures is crucial in natural product research to ensure the accuracy, reliability, and reproducibility of results across different experiments, laboratories, and batches of material. mdpi.comresearchgate.neteurekaselect.commdpi.comjddtonline.info

Standardization involves establishing consistent protocols for sample preparation, chromatographic conditions (e.g., column type, mobile phase, flow rate), detection parameters, and data analysis. mdpi.com Using well-characterized reference standards, such as a purified sample of this compound, is essential for quantitative analysis and for confirming the identity of the compound based on retention time and spectral data. researchgate.netmdpi.com

Potential Research Applications of Isochromophilone Ib

Probe Development for Biochemical Pathway Elucidation

The complex structure and observed biological interactions of azaphilones like Isochromophilone Ib suggest their potential utility as probes for investigating biochemical pathways. ontosight.airesearchgate.netnih.gov Azaphilones are known to exhibit various biological properties, including enzyme inhibitory activities. researchgate.netnih.gov While specific studies detailing the use of this compound as a probe for elucidating particular biochemical pathways were not found in the provided search results, the general enzymatic inhibitory potential of this class of compounds indicates that this compound could potentially be developed into a tool for dissecting specific enzymatic steps or signaling cascades within biological systems. Such probes are invaluable in understanding metabolic processes and identifying potential targets for therapeutic or agrochemical intervention.

Lead Compound Identification for Agrochemical Research (e.g., bioherbicides)

This compound has shown significant promise as a lead compound in the search for novel bioherbicides. Studies have demonstrated its potent phytotoxicity against the growth of certain weeds. frontiersin.orgnih.govresearchgate.netmdpi.com Specifically, Isochromophilone I (which includes this compound) isolated from the mangrove-derived fungus Penicillium sclerotiorum HY5 exhibited potent inhibitory effects on the growth of both the radicle and plumule of Amaranthus retroflexus L. frontiersin.orgnih.govresearchgate.netmdpi.com It also showed inhibitory activities against the growth of velvetleaf (Abutilon theophrasti Medikus). frontiersin.orgnih.govresearchgate.net

The phytotoxic activity of Isochromophilone I against A. retroflexus was comparable to or more potent than the positive control glufosinate-ammonium (B1218520), a widely used herbicide. frontiersin.orgnih.govresearchgate.netmdpi.com The EC₅₀ values (half maximal effective concentration) for Isochromophilone I against the radicle and plumule growth of A. retroflexus ranged from 234.87 to 320.84 μM, while those for glufosinate-ammonium were 555.11 μM for radicle and 656.04 μM for plumule. frontiersin.orgnih.govresearchgate.netmdpi.com For A. theophrasti, Isochromophilone I showed EC₅₀ values ranging from 768.97 to 1,201.52 μM. frontiersin.orgnih.govresearchgate.net This potent phytotoxicity highlights this compound as a promising candidate for further research and development as a marine-derived bioherbicide. frontiersin.orgnih.govresearchgate.netmdpi.com

Phytotoxicity of Isochromophilone I against Weeds

| Weed Species | Plant Part | EC₅₀ (μM) for Isochromophilone I | EC₅₀ (μM) for Glufosinate-ammonium (Positive Control) |

| Amaranthus retroflexus | Radicle | 234.87 - 320.84 | 555.11 |

| Amaranthus retroflexus | Plumule | 234.87 - 320.84 | 656.04 |

| Abutilon theophrasti | Growth | 768.97 - 1,201.52 | Not specified in this context |

Data compiled from search results. frontiersin.orgnih.govresearchgate.netmdpi.com

Exploration in Molecular Biology and Cell Biology Research

The diverse biological activities observed for this compound and other azaphilones suggest potential applications in molecular and cell biology research. These activities include antimicrobial, antifungal, and anticancer properties, as well as anti-inflammatory and cytotoxic effects. ontosight.airesearchgate.netnih.govmdpi.com While direct studies on the specific mechanisms of action of this compound at the molecular or cellular level are not extensively detailed in the provided results, the known bioactivities of related azaphilones, such as the promotion of SMAD-mediated transcriptional activities or enzyme inhibition, indicate that this compound could be a valuable compound for exploring various cellular processes and molecular targets. researchgate.netresearchgate.net Research in this area could involve investigating its effects on cell growth, differentiation, signaling pathways, and interactions with cellular components, contributing to a deeper understanding of fundamental biological mechanisms.

Development of Tool Compounds for Enzyme Target Validation

Given that azaphilones, including related compounds like Isochromophilone VI, have demonstrated enzyme inhibitory activities, this compound holds potential for development as a tool compound for enzyme target validation. researchgate.netnih.govresearchgate.net Enzyme inhibitors are critical tools in biological research for studying enzyme function, validating their roles in biochemical pathways, and assessing their potential as drug targets. Although a specific enzyme target for this compound was not identified in the search results, its biological activity suggests it may interact with and modulate the activity of certain enzymes. Further research could focus on identifying the specific enzyme targets of this compound and developing it into a tool compound to validate the roles of these enzymes in various biological processes, potentially including the phytotoxic effects observed.

Biotechnological Production Enhancement

This compound is a natural product isolated from the fungus Penicillium sclerotiorum. researchgate.netnih.govfrontiersin.orgnih.govresearchgate.netmdpi.comresearchgate.net The production of such secondary metabolites from fungal sources can be explored and potentially enhanced through biotechnological approaches. Penicillium species are recognized as versatile microbial groups with the capacity to synthesize a wide array of bioactive secondary metabolites. researchgate.net Research in fungal biotechnology aims to optimize cultivation conditions and explore genetic or epigenetic modifications to improve the yield of desired compounds. researchgate.netgeomar.deresearchgate.net While specific methods for enhancing this compound production are not detailed, general strategies in fungal biomanufacturing, such as optimizing fermentation parameters, utilizing different media compositions, or employing techniques like the one strain-many compounds (OSMAC) approach or chemical epigenetic modification, could be investigated to increase the biotechnological production of this compound from its fungal source. researchgate.netresearchgate.net

Future Research Directions and Challenges

Elucidating Undiscovered Biological Activities and Molecular Targets

While azaphilones, including Isochromophilone Ib, have demonstrated a range of biological activities such as antimicrobial, antiviral, anti-inflammatory, antioxidant, cytotoxic, hypoglycemic, and nematocidal effects, the full spectrum of this compound's biological activities is yet to be comprehensively explored. frontiersin.orgnih.gov Specifically, recent research has highlighted its potent phytotoxicity against certain weeds, suggesting potential as a bioherbicide. frontiersin.orgnih.govresearchgate.net Future research should focus on screening this compound against a wider array of biological targets and disease models to uncover novel activities. Identifying the specific molecular targets through which this compound exerts its effects is crucial for understanding its mechanisms of action and facilitating rational design of derivatives with improved potency and selectivity. Techniques such as target-fishing, activity-based protein profiling, and high-throughput screening assays will be essential in this endeavor.

Deeper Understanding of Biosynthetic Pathways and Metabolic Engineering for Production Enhancement

Azaphilones are polyketide secondary metabolites, and their biosynthesis typically involves polyketide synthases (PKSs) and other modifying enzymes. nih.gov A deeper understanding of the specific biosynthetic pathway leading to this compound in its producing organisms, such as Penicillium sclerotiorum, is needed. While a shared biosynthetic pathway for the aliphatic branch of some azaphilones has been suggested, the complete enzymatic cascade and regulatory mechanisms for this compound remain to be fully elucidated. frontiersin.orgnih.gov This knowledge is critical for applying metabolic engineering strategies to enhance the production of this compound. Metabolic engineering involves manipulating microbial metabolic pathways to improve the yield of desired compounds. nrfhh.commdpi.com By identifying the rate-limiting steps and key enzymes in the biosynthetic pathway, researchers can employ genetic engineering techniques to overexpress relevant genes, downregulate competing pathways, or introduce genes from other organisms to create microbial cell factories for efficient and scalable production of this compound. nrfhh.commdpi.commit.eduresearchgate.net

Novel Synthetic Routes for Scalable Production and Analog Generation

The isolation of natural products like this compound from microbial fermentation can face challenges related to yield, consistency, and the complexity of purification. Developing efficient and scalable synthetic or semi-synthetic routes for this compound is important to ensure a stable supply for further research and potential development. Novel synthetic methodologies could also facilitate the generation of analogs with modified structures to explore structure-activity relationships and potentially identify compounds with enhanced biological properties or reduced toxicity. acs.org Challenges in this area include the complex stereochemistry and the presence of multiple functional groups in the this compound structure, which require sophisticated synthetic strategies.

Comprehensive Comparative Studies with Other Azaphilones

This compound belongs to the diverse class of azaphilones, which exhibit a wide range of structures and bioactivities. nih.govfrontiersin.orgnih.gov Comprehensive comparative studies are needed to benchmark the biological activities and mechanisms of this compound against other known azaphilones. This would involve systematic evaluation of their potency and efficacy in various bioassays, as well as comparative studies of their molecular targets and pharmacokinetic properties. Such studies would help to position this compound within the broader landscape of azaphilone research and identify potential synergistic or antagonistic effects when used in combination with other compounds.

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics)

Integrating multi-omics technologies can provide a holistic understanding of the biological systems involved in this compound production and its biological effects. mdpi.comhumanspecificresearch.orgnih.govazti.esteknoscienze.com Genomics can provide insights into the genetic potential of producing organisms and identify gene clusters involved in biosynthesis. mdpi.comhumanspecificresearch.orgazti.es Transcriptomics can reveal gene expression patterns under different fermentation conditions to optimize production. mdpi.comhumanspecificresearch.orgazti.es Proteomics can help identify the enzymes involved in the biosynthetic pathway and potential protein targets of this compound. mdpi.comhumanspecificresearch.orgazti.es Metabolomics can provide a snapshot of the metabolic changes in producing organisms or treated cells, helping to understand the metabolic flux towards this compound or the cellular response to its activity. mdpi.comhumanspecificresearch.orgazti.esteknoscienze.com Integrating these datasets through bioinformatics approaches can lead to a more comprehensive understanding of this compound from biosynthesis to biological function. mdpi.comnih.gov

Addressing Challenges in Natural Product Supply and Reproducibility in Research

Research on natural products often faces challenges related to the consistent supply of the compound and the reproducibility of research findings. numberanalytics.comembopress.orgnih.govthemantic-education.comwellcomeopenresearch.org The production of this compound from fungal fermentation can be influenced by various factors, including strain variation, culture conditions, and extraction and purification protocols. nih.gov Ensuring a reliable and standardized supply of high-purity this compound is crucial for conducting reproducible biological assays and comparative studies. wellcomeopenresearch.org Furthermore, the complexity of natural product research, including potential variations in sample preparation and analytical methods, can contribute to issues of reproducibility in reported biological activities. numberanalytics.comembopress.orgnih.govthemantic-education.com Addressing these challenges requires rigorous quality control measures, detailed reporting of experimental procedures, and potentially the establishment of reference standards for this compound. embopress.orgwellcomeopenresearch.org Collaborative efforts and data sharing within the research community can also help to improve reproducibility. wellcomeopenresearch.org

Q & A

Q. How is Isochromophilone Ib structurally characterized in fungal extracts?

this compound is characterized using a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) analysis (1H and 13C) identifies its carbon skeleton and proton environments, while NOESY correlations resolve relative configurations of stereocenters, such as the 7R,8R,9E,11E,1'R,2'S configuration observed in related azaphilones . Experimental Electronic Circular Dichroism (ECD) spectra are critical for determining absolute configurations by comparing calculated and observed Cotton effects, particularly for distinguishing R/S configurations at chiral centers like C-7 . For example, C-7 in this compound is confirmed as R via ECD, whereas Isochromophilone VI exhibits an S configuration .

Q. What biological activities are associated with this compound?

this compound demonstrates inhibitory activity against gp120-CD4 binding (IC₅₀: 3.9 µM), a key interaction in HIV entry . It also shows selective bioactivity compared to structurally related compounds like sclerotiorin and ochrephilone, which lack this inhibitory effect . While its anti-HIV replication activity is documented at 25 µM, advanced studies are needed to elucidate its mechanism of action and therapeutic potential .

Q. How is this compound differentiated from its isomers in analytical workflows?

E/Z isomerism at C-9 and C-11 positions creates structural variants (e.g., Isochromophilone Ia vs. Ib). Key distinctions arise from differences in 1H NMR chemical shifts, particularly for protons near double bonds (e.g., H-9 and H-11), and coupling constants (J values) that reflect spatial arrangements . For example, this compound (11E configuration) shows distinct NOESY correlations compared to its 11Z counterparts, enabling differentiation .

Advanced Research Questions

Q. What challenges arise in resolving the stereochemistry of this compound derivatives?

Stereochemical ambiguity often occurs in azaphilones due to flexible side chains and overlapping spectral signals. For this compound, the C-13 side chain’s S configuration is inferred from biosynthetic analogies to related compounds, as direct NMR data may be insufficient . Advanced methods like quantum mechanical ECD calculations and X-ray crystallography are recommended to resolve conflicting assignments, especially when NOESY data are inconclusive .

Q. How do structural modifications influence this compound’s bioactivity?

Structure-activity relationship (SAR) studies reveal that chlorination at C-5 and acyloxy groups at C-3 enhance gp120-CD4 inhibition. For instance, Isochromophilone II (C-5 Cl, C-3 acetyloxy) exhibits stronger activity (IC₅₀: 3.9 µM) than non-chlorinated analogs . Conversely, esterification or hydroxylation of the side chain may reduce potency, highlighting the importance of the 3,5-dimethyl-1,3-heptadiene residue .

Q. What in silico strategies aid in annotating this compound in complex mixtures?

Dereplication via t-SNE molecular networking clusters this compound with known azaphilones based on MS/MS fragmentation patterns. Level 2 annotations (putative structures) are validated by comparing experimental data with libraries, while Level 1 confirmation requires isolation and NMR comparison . For example, this compound’s [M+H]+ ion (m/z 494.2098) and chlorine isotopic signature distinguish it from non-halogenated analogs .

Q. How can biosynthesis studies inform the production of this compound analogs?

Feeding studies with isotopic labels (e.g., 13C-acetate) and gene knockout experiments in Penicillium spp. can map biosynthetic pathways. The azaphilone core arises from polyketide synthases (PKS), while chlorination is mediated by halogenases . Forced metabolite synthesis (e.g., bromide supplementation) yields brominated analogs, demonstrating the plasticity of azaphilone biosynthesis .

Methodological Considerations

Q. How to address contradictory spectral data in structural assignments?

- Step 1: Cross-validate NMR assignments using 2D experiments (COSY, HMBC, HSQC) to confirm connectivity .

- Step 2: Compare experimental ECD with density functional theory (DFT)-calculated spectra for absolute configuration .

- Step 3: Use X-ray crystallography for unambiguous resolution, as applied in related compounds like isochromophilone IX .

Q. What experimental designs optimize bioactivity assays for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.